3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a methyl group attached to the imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazo core but differs in the attached functional groups and biological activities.
Imidazo[4,5-c]pyridine: Another related compound with variations in the ring structure and substituents.
Pyrrolo[2,3-b]pyridine: Contains a pyrrolo ring fused to a pyridine ring, with different chemical properties and applications
Uniqueness
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
872628-12-1 |
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Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.442 |
IUPAC Name |
2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZGYANYWNOKXNIY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
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